1-Hexanesulfonic acid, sodium salt mono-hydrate

Catalog No.
S742893
CAS No.
207300-91-2
M.F
C6H16NaO4S
M. Wt
207.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hexanesulfonic acid, sodium salt mono-hydrate

CAS Number

207300-91-2

Product Name

1-Hexanesulfonic acid, sodium salt mono-hydrate

IUPAC Name

sodium;hexane-1-sulfonate;hydrate

Molecular Formula

C6H16NaO4S

Molecular Weight

207.25 g/mol

InChI

InChI=1S/C6H14O3S.Na.H2O/c1-2-3-4-5-6-10(7,8)9;;/h2-6H2,1H3,(H,7,8,9);;1H2

InChI Key

DZRMSCOMGGNXSC-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCS(=O)(=O)O.O.[Na]

1-Hexanesulfonic acid, sodium salt is an anionic surfactant and ion-pairing agent primarily used in reverse-phase high-performance liquid chromatography (RP-HPLC).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEyaLtOIQKk7Mqf2i3JRDNXpXxoqDZYNpgptlb3yEyAMjlgQlusFMwkWYnrc1z5kXp6BGyZougbqYq80MpC4LOjC3wQDzD2pZlmBn2Blrc5xaSJCIXvwaMGttk3Paf3lsGapdJGcHmhHYB7AHH0NVFrvhlNBA4XYHxypy18t8zmDgJMM7gBGN79cwnvPhvqRoo%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPtgdq3m0k_0_OhDoS5KZPC6zC9j87G00cgKDPS3AOn4YM2ZLBbVQaroV18-BXv-xcQDuf1nK8aNHj0NWuOjSxRiF85gOpEwCSWWeouZ4VRh49oz74zULHEF_7REiI-zSj2-OdEOCVnINJtp-uLg%3D%3D)] Its molecular structure, featuring a C6 alkyl chain and a terminal sulfonate group, provides a balance of hydrophobic and ionic properties.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEyaLtOIQKk7Mqf2i3JRDNXpXxoqDZYNpgptlb3yEyAMjlgQlusFMwkWYnrc1z5kXp6BGyZougbqYq80MpC4LOjC3wQDzD2pZlmBn2Blrc5xaSJCIXvwaMGttk3Paf3lsGapdJGcHmhHYB7AHH0NVFrvhlNBA4XYHxypy18t8zmDgJMM7gBGN79cwnvPhvqRoo%3D)] This allows it to form neutral ion pairs with cationic and polar analytes, modifying their retention on nonpolar stationary phases and enabling the separation of compounds that are otherwise poorly retained.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPtgdq3m0k_0_OhDoS5KZPC6zC9j87G00cgKDPS3AOn4YM2ZLBbVQaroV18-BXv-xcQDuf1nK8aNHj0NWuOjSxRiF85gOpEwCSWWeouZ4VRh49oz74zULHEF_7REiI-zSj2-OdEOCVnINJtp-uLg%3D%3D)] The monohydrate form is specifically supplied to ensure consistent water content, which is a critical parameter for preparing reliable and reproducible mobile phases in analytical workflows.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEyaLtOIQKk7Mqf2i3JRDNXpXxoqDZYNpgptlb3yEyAMjlgQlusFMwkWYnrc1z5kXp6BGyZougbqYq80MpC4LOjC3wQDzD2pZlmBn2Blrc5xaSJCIXvwaMGttk3Paf3lsGapdJGcHmhHYB7AHH0NVFrvhlNBA4XYHxypy18t8zmDgJMM7gBGN79cwnvPhvqRoo%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-CWTpj_aAvAkiBssq0RtfZWKZFJEJ95qB1nCDj6yZaz0pvbWGIjfOCCO42GnLAvawZVsOfyTPeTOwHkAAFxavesqOgGghwIxgMY5x-HfMLdvT9lYjDtsvCW2todSNKNjOXPLh8ULKrpRoRy-h4Y5-dHrL3YLkVHk4KK9Q4q465AIVgw%3D%3D)]

Substituting 1-Hexanesulfonic acid, sodium salt monohydrate with its anhydrous form or with alkyl sulfonates of different chain lengths (e.g., C5, C8) is a primary cause of method failure and poor reproducibility in HPLC.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHg4wXB4j9VuM8owMR4zYqdUg2H3mAJR55oLT-4jErTHPHWBmLUiaAn7hVT8y4mrlRuySd3myfSk1eEL9C_STJ0Ud8Sy81nxfoRfj_w7aYEr208o7TdNAm5vExVu7u8Ncn3eErOXnwqB_RLfg-jz-vcS-r3X6KAsROmO0_OBdQWOQTuRPZq68I9-J6Wxm6QO1r75WWdaibpthcOtiwObNcKi4OxH5A7FucZ2SaVAm52l81CsZxnIyq)] The anhydrous form (CAS 2832-45-3) is more hygroscopic, leading to inaccurate weighing and inconsistent molar concentrations in the final mobile phase, which compromises batch-to-batch consistency.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-CWTpj_aAvAkiBssq0RtfZWKZFJEJ95qB1nCDj6yZaz0pvbWGIjfOCCO42GnLAvawZVsOfyTPeTOwHkAAFxavesqOgGghwIxgMY5x-HfMLdvT9lYjDtsvCW2todSNKNjOXPLh8ULKrpRoRy-h4Y5-dHrL3YLkVHk4KK9Q4q465AIVgw%3D%3D)] Furthermore, altering the alkyl chain length directly changes the hydrophobicity of the ion-pairing agent, which fundamentally modifies analyte retention times and elution order.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqmUDQDrcHhRWmKNjZdIBFR4AUfzuyfzt7Dppm6zdd_IMmcDmq4UJGZRtlfVGDgk3hhceUDw_L50bBD6KhubPcJO7moZMGKpPns2-HLe_A15QnRewf4dWln0meaEk8WB_rxC2YKrPpcyVtKjHrWkigA%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHr42qaNCsaXVKKZhaqopI50PzHxteRBmshtrKWT8fjiTvXO08DVGEvixKpV_lcqc1eJOT6zfH2dnsKuWtao8o4U-k9PimGswNnjG0vuTAiflzBkVM7VjfLYX0NKtGT9c0ANfGY7wf-o1g6JZT63g6RZr7AEPUIzjfVpCgptBesKoMcThXhH-XwDuo1Wir5MA5OwtkHnahz8RQw4dggWEgzOl2eZ-Z3I_FsEz81GyfpNPk%3D)] An established HPLC method validated with the C6 salt will require complete re-validation if a C5 or C8 analog is used, as they are not drop-in replacements.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOzKOXULqavAiJIU39M3pKG5Q39BFfvdq8rsY-17cQ6YDZ_PK1EXp-yWhQ6ZJ67pp1gJM6NLN6rGl6t_C1kR5SBV1MGYSFFgL79UsEikZ5M17cCyrG6O0l9BFspl70SisTt3Iy4-xwFo_EDXEVZDcl)]

Processability Advantage: Defined Hydration State for Consistent Mobile Phase Preparation

The primary procurement differentiator between the monohydrate (CAS 207300-91-2) and the anhydrous form (CAS 2832-45-3) is handling and processability. The monohydrate has a defined molecular weight of 206.24 g/mol, incorporating a stable water molecule.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG_vHwCF8o6QE26Vx49EIYv-Wjo2GCquhTfR74UVct41_tovHrE913cjJxTkcdXmL79AQgAzL0PfQhwFOJRX02EJAjYG4YMASs3SUwUzjv3t2KIO0gQ3HiYV4S4lWJ9fwkcClnB55koqFX25u2v8yN1uw5sNqh0MyREGCeNHbYXTn9IKhVMQc23aXeof9xmZKj8gA%3D%3D)] In contrast, the anhydrous form has a molecular weight of 188.22 g/mol and is hygroscopic, meaning its weight can change upon exposure to atmospheric moisture.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFLQdap3eLaXfpplagKbpgtv-FS3TcNZma-3-Jdu9pjJJJFpdrhK8oKYaNh-tNLiyLb_GGLCeEVvjLG7M6KzXFnRTCcXlVpmyTt0eFzPjZm3X4cLwc3_9OIYGjej3akPGUVyTjeJfxHax1-zMkSg4dMMJNW3JWCdFy89wbLXKfGYTte)] This hygroscopicity can lead to significant errors in weighing, resulting in mobile phase concentrations that deviate from the intended molarity and cause irreproducible retention times, a critical failure in validated QC methods.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHhj3v55aTr-nWNrO7zPlgyG64NrZdb3kZh5CcQQRzWsVEMDMZOWcM9HYKiS3vMZkEGWjV1nr5_b6DWDxkRH9lI95SmlqhsRbGJwbeS6HTWSwkOJrxv-Am-l_6CqmIgB7sH-DlWiJFrblQaDaIgcDOOwL-5RObq72f9QsE4LtlK8euMwkx-DOvFd1fHgtripybowTVWOPr5yM6lgObugxgi3dRVGjzFIOMQfpXs4FtWBjnFDwhwOhN_LyDj6kx2VYitHCOGoUfE)] The monohydrate form mitigates this risk by providing a stable, crystalline solid with a consistent composition for reliable solution preparation.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEyaLtOIQKk7Mqf2i3JRDNXpXxoqDZYNpgptlb3yEyAMjlgQlusFMwkWYnrc1z5kXp6BGyZougbqYq80MpC4LOjC3wQDzD2pZlmBn2Blrc5xaSJCIXvwaMGttk3Paf3lsGapdJGcHmhHYB7AHH0NVFrvhlNBA4XYHxypy18t8zmDgJMM7gBGN79cwnvPhvqRoo%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-CWTpj_aAvAkiBssq0RtfZWKZFJEJ95qB1nCDj6yZaz0pvbWGIjfOCCO42GnLAvawZVsOfyTPeTOwHkAAFxavesqOgGghwIxgMY5x-HfMLdvT9lYjDtsvCW2todSNKNjOXPLh8ULKrpRoRy-h4Y5-dHrL3YLkVHk4KK9Q4q465AIVgw%3D%3D)]

Evidence DimensionMolecular Weight & Stability
Target Compound Data206.24 g/mol (Monohydrate), stable crystalline form
Comparator Or Baseline188.22 g/mol (Anhydrous), hygroscopic powder
Quantified Difference9.6% difference in formula weight; qualitative difference in hygroscopicity
ConditionsStandard laboratory weighing and solution preparation for HPLC mobile phase.

For regulated or high-throughput labs, using the monohydrate reduces variability in mobile phase preparation, ensuring higher analytical reproducibility and method robustness.

Optimized Retention: Balanced Hydrophobicity of C6 Chain vs. C5 and C8 Analogs

In ion-pair chromatography, analyte retention is directly proportional to the alkyl chain length of the sulfonate reagent.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqmUDQDrcHhRWmKNjZdIBFR4AUfzuyfzt7Dppm6zdd_IMmcDmq4UJGZRtlfVGDgk3hhceUDw_L50bBD6KhubPcJO7moZMGKpPns2-HLe_A15QnRewf4dWln0meaEk8WB_rxC2YKrPpcyVtKjHrWkigA%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHr42qaNCsaXVKKZhaqopI50PzHxteRBmshtrKWT8fjiTvXO08DVGEvixKpV_lcqc1eJOT6zfH2dnsKuWtao8o4U-k9PimGswNnjG0vuTAiflzBkVM7VjfLYX0NKtGT9c0ANfGY7wf-o1g6JZT63g6RZr7AEPUIzjfVpCgptBesKoMcThXhH-XwDuo1Wir5MA5OwtkHnahz8RQw4dggWEgzOl2eZ-Z3I_FsEz81GyfpNPk%3D)] The C6 chain of hexanesulfonate offers a moderate hydrophobicity that is often optimal for separating polar and cationic compounds like peptides, water-soluble vitamins, or neurotransmitters.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPtgdq3m0k_0_OhDoS5KZPC6zC9j87G00cgKDPS3AOn4YM2ZLBbVQaroV18-BXv-xcQDuf1nK8aNHj0NWuOjSxRiF85gOpEwCSWWeouZ4VRh49oz74zULHEF_7REiI-zSj2-OdEOCVnINJtp-uLg%3D%3D)] Using a shorter chain like pentanesulfonate (C5) may result in insufficient retention, with analytes eluting too close to the solvent front. Conversely, a longer chain like octanesulfonate (C8) can lead to excessively long retention times, broader peaks, and slower column equilibration, which reduces throughput and can make method development difficult.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHg4wXB4j9VuM8owMR4zYqdUg2H3mAJR55oLT-4jErTHPHWBmLUiaAn7hVT8y4mrlRuySd3myfSk1eEL9C_STJ0Ud8Sy81nxfoRfj_w7aYEr208o7TdNAm5vExVu7u8Ncn3eErOXnwqB_RLfg-jz-vcS-r3X6KAsROmO0_OBdQWOQTuRPZq68I9-J6Wxm6QO1r75WWdaibpthcOtiwObNcKi4OxH5A7FucZ2SaVAm52l81CsZxnIyq)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHr42qaNCsaXVKKZhaqopI50PzHxteRBmshtrKWT8fjiTvXO08DVGEvixKpV_lcqc1eJOT6zfH2dnsKuWtao8o4U-k9PimGswNnjG0vuTAiflzBkVM7VjfLYX0NKtGT9c0ANfGY7wf-o1g6JZT63g6RZr7AEPUIzjfVpCgptBesKoMcThXhH-XwDuo1Wir5MA5OwtkHnahz8RQw4dggWEgzOl2eZ-Z3I_FsEz81GyfpNPk%3D)] The C6 chain provides a crucial balance, enabling effective retention and resolution without the long analysis times associated with more hydrophobic ion-pairing agents.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOzKOXULqavAiJIU39M3pKG5Q39BFfvdq8rsY-17cQ6YDZ_PK1EXp-yWhQ6ZJ67pp1gJM6NLN6rGl6t_C1kR5SBV1MGYSFFgL79UsEikZ5M17cCyrG6O0l9BFspl70SisTt3Iy4-xwFo_EDXEVZDcl)]

Evidence DimensionAnalyte Retention Strength
Target Compound DataModerate retention factor (k')
Comparator Or BaselineLower k' for C5 (Pentanesulfonate); Higher k' for C8 (Octanesulfonate)
Quantified DifferenceRetention increases significantly with each additional carbon in the alkyl chain.
ConditionsReversed-phase HPLC with an ODS (C18) column and an aqueous/organic mobile phase containing the ion-pairing agent.

Selecting the C6 chain avoids the extremes of too little or too much retention, saving significant time in method development and leading to more efficient and robust analytical separations.

Superior Solubility Profile: Reduced Risk of Precipitation in Aqueous Mobile Phases vs. Longer-Chain Analogs

While longer alkyl chains like C8 (octanesulfonate) and above increase retention, they also significantly decrease the reagent's solubility in the highly polar aqueous-organic mobile phases used in RP-HPLC.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEpLCRis2Sw7b18aCNXiiZxIfCrdycq0OHRHXzFIduNM2FsprRX0RdP1eL_BEbzPsjM_RVYizr4Tz_Th0SBfKsikRhUA4kANheWJP0lci-bdSrBfZFokQMsOtjLhlk-oh6HJn0%3D)] Sodium octanesulfonate, a common substitute, has a greater tendency to precipitate out of solution, especially at higher concentrations or lower temperatures. This precipitation can cause system pressure to increase, block instrument tubing, and foul the column, leading to costly downtime and instrument maintenance. Sodium 1-hexanesulfonate exhibits greater solubility and forms stable, clear solutions, ensuring smooth operation and protecting the integrity of the HPLC system.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEyaLtOIQKk7Mqf2i3JRDNXpXxoqDZYNpgptlb3yEyAMjlgQlusFMwkWYnrc1z5kXp6BGyZougbqYq80MpC4LOjC3wQDzD2pZlmBn2Blrc5xaSJCIXvwaMGttk3Paf3lsGapdJGcHmhHYB7AHH0NVFrvhlNBA4XYHxypy18t8zmDgJMM7gBGN79cwnvPhvqRoo%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-CWTpj_aAvAkiBssq0RtfZWKZFJEJ95qB1nCDj6yZaz0pvbWGIjfOCCO42GnLAvawZVsOfyTPeTOwHkAAFxavesqOgGghwIxgMY5x-HfMLdvT9lYjDtsvCW2todSNKNjOXPLh8ULKrpRoRy-h4Y5-dHrL3YLkVHk4KK9Q4q465AIVgw%3D%3D)] This makes it a more reliable choice for methods that require high concentrations of the ion-pairing agent or use gradients with a high percentage of water.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGde-dYXvklpOs0av2f2I2-SqxCehv21TzbShb9QI9xv1c6Lr1uG68tTw79hI8-sQYvNBpJsObPRBhtr9OXkVSVOi0BPhWI_AAeHIpPBn-yONQar8pWL3IIMD-ZtFkrf7jU-dvsW1UZcPoliLkFPMJroBjk4J0Lw5SvaFUrJKEtzERVCyQV4BtIJze9kHXI5atL6MeBAGixxC2jTTJmzLoUWQYDNd8isL5hMpGaEmHaoozOHK-Xck84AJGeaWd_MMn-8DxnJitPEOBNP3psAg%3D%3D)]

Evidence DimensionAqueous Solubility
Target Compound DataHigh solubility in typical RP-HPLC mobile phases.
Comparator Or BaselineLower solubility for Sodium 1-octanesulfonate (C8), with increased risk of precipitation.
Quantified DifferenceQualitative but significant difference in solubility and operational risk.
ConditionsAqueous/acetonitrile or aqueous/methanol mobile phases at room temperature or below.

Procuring this compound over longer-chain analogs minimizes the risk of instrument failure due to mobile phase precipitation, improving laboratory efficiency and reducing maintenance costs.

Validated QC Methods for Pharmaceutical Analysis

In regulated environments such as pharmaceutical quality control, the analytical method's reproducibility is non-negotiable. The stable, non-hygroscopic nature of the monohydrate form ensures consistent mobile phase preparation, a critical parameter for validated methods used in drug substance and drug product testing.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEyaLtOIQKk7Mqf2i3JRDNXpXxoqDZYNpgptlb3yEyAMjlgQlusFMwkWYnrc1z5kXp6BGyZougbqYq80MpC4LOjC3wQDzD2pZlmBn2Blrc5xaSJCIXvwaMGttk3Paf3lsGapdJGcHmhHYB7AHH0NVFrvhlNBA4XYHxypy18t8zmDgJMM7gBGN79cwnvPhvqRoo%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-CWTpj_aAvAkiBssq0RtfZWKZFJEJ95qB1nCDj6yZaz0pvbWGIjfOCCO42GnLAvawZVsOfyTPeTOwHkAAFxavesqOgGghwIxgMY5x-HfMLdvT9lYjDtsvCW2todSNKNjOXPLh8ULKrpRoRy-h4Y5-dHrL3YLkVHk4KK9Q4q465AIVgw%3D%3D)]

Analysis of Water-Soluble Vitamins and Small Polar Molecules

For separating mixtures of water-soluble vitamins (e.g., thiamine, riboflavin) or other small, polar analytes, the C6 chain provides the necessary retention without the excessively long run times of C8 or longer chains.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPtgdq3m0k_0_OhDoS5KZPC6zC9j87G00cgKDPS3AOn4YM2ZLBbVQaroV18-BXv-xcQDuf1nK8aNHj0NWuOjSxRiF85gOpEwCSWWeouZ4VRh49oz74zULHEF_7REiI-zSj2-OdEOCVnINJtp-uLg%3D%3D)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHQGpvJ-mE7mwO69rDgGx53NwpVO-J3zh8UeNnql1Zdm8eBGVnK9MVpR9uqg08pUv7o6U7lZyL7KALyGDJYzYcKy-g3Gq1Eg1hFDqW39jNWYh-fvn4ndLeL5zZ1XV2HCxTDKFJTUHXtqdcUL22oRw%3D%3D)] This makes it the right choice for achieving efficient, high-resolution separations in food science, clinical chemistry, and metabolic studies.

High-Throughput Screening with Aqueous Mobile Phases

In high-throughput applications where instrument uptime is critical, the superior solubility of sodium 1-hexanesulfonate compared to longer-chain alternatives prevents precipitation-related blockages.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-CWTpj_aAvAkiBssq0RtfZWKZFJEJ95qB1nCDj6yZaz0pvbWGIjfOCCO42GnLAvawZVsOfyTPeTOwHkAAFxavesqOgGghwIxgMY5x-HfMLdvT9lYjDtsvCW2todSNKNjOXPLh8ULKrpRoRy-h4Y5-dHrL3YLkVHk4KK9Q4q465AIVgw%3D%3D)] This ensures reliable, uninterrupted operation during rapid gradient analyses common in screening workflows.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

207.06669944 Da

Monoisotopic Mass

207.06669944 Da

Heavy Atom Count

12

Dates

Last modified: 08-15-2023

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